molecular formula C25H33N3O4S2 B2412023 (Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-74-5

(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2412023
CAS No.: 533868-74-5
M. Wt: 503.68
InChI Key: USKJAFPBIVVEMT-QPLCGJKRSA-N
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Description

(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H33N3O4S2 and its molecular weight is 503.68. The purity is usually 95%.
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Biological Activity

(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H28N2O2S\text{C}_{20}\text{H}_{28}\text{N}_2\text{O}_2\text{S}

Research indicates that benzothiazole derivatives, including the compound , exhibit significant antitumor activity. The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis. For instance, studies have shown that benzothiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antitumor Activity

The compound has been evaluated for its antitumor properties against various cancer cell lines. Notably:

  • In Vitro Studies : The compound demonstrates nanomolar activity against human breast cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications to the benzothiazole core can enhance potency .
  • Selectivity : It exhibits selectivity for ovarian, lung, renal, and colon carcinoma cell lines, suggesting a broad spectrum of activity against different tumor types .

Cytotoxicity

Cytotoxicity assays reveal that this compound has a favorable safety profile with minimal toxicity to normal cells at therapeutic doses. This is crucial for its potential use in clinical settings.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment .
  • Ovarian Cancer Research : In a series of experiments on ovarian cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Data Summary

Activity Cell Line IC50 (µM) Mechanism
AntitumorMCF-70.05Apoptosis induction
AntitumorOvarian carcinoma0.1Cell cycle arrest
CytotoxicityNormal fibroblasts>10Minimal toxicity

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S2/c1-5-8-17-28(18-9-6-2)34(30,31)20-15-13-19(14-16-20)24(29)26-25-27(4)23-21(32-7-3)11-10-12-22(23)33-25/h10-16H,5-9,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKJAFPBIVVEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.